Topic: 5,10-Dihydrophenazine Chemical Structure and IUPAC Name
Topic: 5,10-Dihydrophenazine Chemical Structure and IUPAC Name
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,10-Dihydrophenazine is a foundational heterocyclic compound, the reduced analogue of phenazine, that serves as a critical structural motif in a multitude of applications ranging from organic electronics to photoredox catalysis. Its unique non-planar, butterfly-like conformation governs its distinct electrochemical and photophysical properties, setting it apart from its planar, aromatic counterpart. This guide provides an in-depth analysis of the chemical identity of 5,10-dihydrophenazine, detailing its structural architecture and the systematic nomenclature dictated by IUPAC standards. Furthermore, we will explore its core physicochemical properties, present a validated synthesis protocol, and discuss its key applications, providing a comprehensive resource for professionals engaged in its study and utilization.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and its internationally recognized name is paramount for unambiguous scientific communication. This section deconstructs the chemical identity of 5,10-dihydrophenazine.
IUPAC Name
The official name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 5,10-dihydrophenazine .[1] This systematic name is derived as follows:
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Phenazine : This is the parent heterocycle, indicating a tricyclic system where two benzene rings are fused to a central pyrazine ring.
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5,10-dihydro- : This prefix signifies that the parent phenazine structure has been reduced by the addition of two hydrogen atoms ('dihydro'). The numerical locants, '5' and '10', specify that these hydrogens are attached to the nitrogen atoms, which occupy these positions in the standard numbering scheme of the phenazine ring.
Other commonly encountered synonyms include N,N'-Dihydrophenazine.[2]
Chemical Structure
The molecular formula of 5,10-dihydrophenazine is C₁₂H₁₀N₂.[3][4] Unlike the rigid, planar structure of phenazine, the hydrogenation of the two nitrogen atoms introduces sp³ hybridization at these centers. This forces the central dihydropyrazine ring into a boat-like conformation, causing the entire tricyclic system to fold along the N-N axis. This results in a distinctive, non-planar "butterfly" or V-shaped geometry.[5]
This structural folding is the most critical feature of the molecule. It disrupts the global aromaticity that characterizes phenazine, which in turn profoundly influences the molecule's electronic properties, solubility, and crystal packing. The degree of this folding can be modulated by substituting the nitrogen atoms or the peripheral benzene rings, a strategy that is key to tuning its properties for specific applications.
Caption: 2D representation of the 5,10-dihydrophenazine chemical structure.
Core Physicochemical and Electronic Properties
The properties of 5,10-dihydrophenazine are a direct consequence of its structure. Its most defining characteristic is its redox activity.
Table 1: Key Properties and Identifiers of 5,10-Dihydrophenazine
| Property | Value | Source(s) |
| IUPAC Name | 5,10-dihydrophenazine | [1] |
| CAS Number | 613-32-1 | [6][7] |
| Molecular Formula | C₁₂H₁₀N₂ | [3][8] |
| Molecular Weight | 182.22 g/mol | [1][8] |
| Appearance | White to light yellow powder or crystal | [2][9] |
| Key Feature | Potent electron donor; undergoes reversible oxidation | [10] |
Redox Behavior
5,10-Dihydrophenazine is an excellent two-electron donor. It can be readily oxidized to the phenazine dication, a process that is typically reversible.[10] This transformation involves the loss of two protons and two electrons, resulting in the formation of the planar, fully aromatic phenazine system. This redox cycle is the cornerstone of its utility in many applications. The excited state of 5,10-dihydrophenazine derivatives can act as a powerful reductant, capable of cleaving bonds like C(sp²)-I to generate aryl radicals.[10] Conversely, the resulting radical cation is a strong oxidant, able to facilitate reactions such as the C(sp³)–H cyanation of tertiary amines.[10] This dual redox nature, or "Janus-type" reactivity, makes it a highly versatile core for photoredox catalysis.[10]
Stability and Handling
A critical consideration for any researcher is the compound's stability. 5,10-Dihydrophenazine is notoriously sensitive to atmospheric oxygen, which can readily oxidize it back to phenazine.[11] Therefore, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.
Experimental Protocol: Synthesis
The most direct and common laboratory synthesis of 5,10-dihydrophenazine is the chemical reduction of commercially available phenazine. The following protocol is a self-validating system adapted from established literature.[9]
Objective
To synthesize 5,10-dihydrophenazine via the reduction of phenazine using sodium dithionite.
Materials
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Phenazine (10 mmol, 1.80 g)
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Ethanol, anhydrous (120 mL)
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Sodium dithionite (Na₂S₂O₄) (20 mmol, 3.48 g)
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Deionized water (50 mL)
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Three-necked round-bottom flask (250 mL)
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Condenser
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Constant-pressure dropping funnel
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Nitrogen or Argon gas supply
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Standard filtration apparatus
Step-by-Step Methodology
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System Setup: Assemble the three-necked flask with the condenser, dropping funnel, and a nitrogen inlet. Ensure the system is purged with an inert gas to remove all oxygen.
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Initial Reaction Mixture: Add phenazine (1.80 g) and ethanol (120 mL) to the flask.
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Heating: Heat the mixture to a steady reflux under the inert atmosphere. The phenazine should dissolve to form a clear solution.
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Reductant Preparation: In a separate beaker, dissolve sodium dithionite (3.48 g) in deionized water (50 mL).
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Addition of Reductant: Slowly add the sodium dithionite solution to the refluxing phenazine solution using the dropping funnel over a period of 15-20 minutes. A color change and precipitation of the product should be observed.
-
Reaction Time: Continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.[9]
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Isolation: Cool the reaction mixture to room temperature. The product, a light green or yellow solid, will have precipitated.[9]
-
Purification: Filter the solid product and wash it three times with deionized water, followed by three washes with anhydrous ethanol to remove any unreacted starting material and inorganic salts.[9]
-
Drying: Dry the resulting light green solid product under vacuum at 50 °C for 4 hours.[9] The product can then be used directly for subsequent reactions.
Field-Proven Applications
The unique properties of the 5,10-dihydrophenazine core have established its importance in several advanced scientific fields.
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Photoredox Catalysis: As detailed, its derivatives are highly effective organic photoredox catalysts, capable of mediating both oxidative and reductive transformations.[10]
-
Organic Electronics: 5,10-disubstituted dihydrophenazines are crucial components in electrochromic systems, such as electrically dimmable mirrors and windows.[11] Derivatives have also shown excellent performance as hole injection materials in electroluminescent (EL) devices.[12]
-
Materials Science: The phenazine core can be incorporated into high-performance polymers, such as poly(aryl ether sulfone), to endow them with electrochemical activity for applications like electrochromic materials and organic battery cathodes.[9]
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Medicinal Chemistry: The phenazine scaffold is present in numerous natural products and synthetic compounds with potential therapeutic applications, including anticancer agents.[13]
Conclusion
5,10-Dihydrophenazine is more than just the reduced form of phenazine; it is a versatile molecular scaffold whose non-planar structure imparts a rich and tunable redox chemistry. A firm grasp of its fundamental identity—encapsulated by its IUPAC name, 5,10-dihydrophenazine , and its characteristic butterfly structure—is essential for leveraging its full potential. From designing novel organocatalysts to developing next-generation electronic materials, the principles outlined in this guide provide the authoritative grounding necessary for innovation in the field.
References
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. (n.d.). Vertex AI Search.
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- Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940). (n.d.). EvitaChem.
- US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. (n.d.). Google Patents.
- Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives. (2025, November 10). RSC Publishing.
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- 5,10-Dihydrophenazine | 613-32-1. (n.d.). TCI Chemicals.
- 5,10-DIHYDRO-PHENAZINE|613-32-1. (n.d.). LookChem.
- Synthesis of poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ). (n.d.). ResearchGate.
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